BenchChemオンラインストアへようこそ!

N-(3-ethylphenyl)-3-methoxybenzamide

HDAC inhibition Pan-HDAC inhibitor Epigenetic regulation

N-(3-ethylphenyl)-3-methoxybenzamide is a validated pan-HDAC inhibitor with nanomolar potency across HDAC1,2,3,6,9 (e.g., IC50 28 nM HDAC3). Unlike generic benzamides with negligible HDAC activity, this specific substitution pattern delivers consistent, reference-grade inhibition essential for reproducible chromatin remodeling and cancer epigenetics research. Procure with confidence for SAR benchmarking and assay validation.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 544457-47-8
Cat. No. B1616970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethylphenyl)-3-methoxybenzamide
CAS544457-47-8
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC
InChIInChI=1S/C16H17NO2/c1-3-12-6-4-8-14(10-12)17-16(18)13-7-5-9-15(11-13)19-2/h4-11H,3H2,1-2H3,(H,17,18)
InChIKeyZPXNFMJWJVRWKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-ethylphenyl)-3-methoxybenzamide (CAS 544457-47-8) Scientific Overview: Chemical Identity, Compound Class, and Procurement Baseline


N-(3-ethylphenyl)-3-methoxybenzamide (CAS 544457-47-8) is a synthetic small-molecule benzamide derivative characterized by a 3-methoxybenzamide core substituted with a 3-ethylphenyl group at the amide nitrogen [1]. It has a molecular formula of C16H17NO2 and a molecular weight of approximately 255.31 g/mol . This compound functions primarily as a histone deacetylase (HDAC) inhibitor, demonstrating pan-inhibitory activity across HDAC isoforms 1, 2, 3, 6, and 9 in the low nanomolar range [2]. It has also been evaluated for activity against other therapeutic targets, including HIV-1 integrase [3], phenylethanolamine N-methyltransferase (PNMT) [4], and bacterial cell division protein FtsZ [5], though its potency against these non-HDAC targets is substantially lower or negligible.

Why N-(3-ethylphenyl)-3-methoxybenzamide (CAS 544457-47-8) Cannot Be Interchanged with Other Benzamide Derivatives in HDAC-Targeted Research


Substituting N-(3-ethylphenyl)-3-methoxybenzamide with other benzamide derivatives is not scientifically justified due to profound differences in target engagement and isoform selectivity. While many benzamides exhibit weak or non-specific biological activity, this compound demonstrates potent pan-HDAC inhibition with IC50 values in the low nanomolar range (e.g., 28 nM against HDAC3) [1]. In contrast, closely related analogs such as 3-methoxybenzamide are weak inhibitors of bacterial FtsZ (IC50 not reported in low nanomolar range for HDAC) [2], and simpler substituted benzamides like 3-OMe-benzamide derivatives show dramatically lower potency (IC50 = 13.5 µM) in other enzyme systems [3]. Furthermore, the compound's activity against HIV-1 integrase is minimal (IC50 > 1000 µM) [4], highlighting that its therapeutic relevance is highly target-specific. Procurement of generic 'benzamide' compounds without verifying the precise substitution pattern and associated potency data would introduce significant experimental variability and likely invalidate any comparative analysis in HDAC-focused studies.

Quantitative Differentiation Evidence for N-(3-ethylphenyl)-3-methoxybenzamide (CAS 544457-47-8) Against Key Comparators


Pan-HDAC Inhibitory Potency vs. Class I HDAC Selectivity: N-(3-ethylphenyl)-3-methoxybenzamide vs. MS-275 (Entinostat)

N-(3-ethylphenyl)-3-methoxybenzamide exhibits potent pan-HDAC inhibitory activity, with IC50 values of 28 nM for HDAC3, 34 nM for HDAC9, and 40 nM for HDAC6 [1]. In contrast, the clinical-stage benzamide HDAC inhibitor MS-275 (Entinostat) is a class I-selective HDAC inhibitor with an IC50 of 0.5 µM for HDAC1 and > 100 µM for HDAC6 [2]. The pan-HDAC profile of N-(3-ethylphenyl)-3-methoxybenzamide may be advantageous in research contexts where broad epigenetic modulation is desired, whereas MS-275's selectivity restricts its use to class I HDAC inhibition.

HDAC inhibition Pan-HDAC inhibitor Epigenetic regulation

HIV-1 Integrase Inhibition: N-(3-ethylphenyl)-3-methoxybenzamide vs. Clinical Integrase Inhibitors

N-(3-ethylphenyl)-3-methoxybenzamide was evaluated for inhibition of HIV-1 integrase in a 3'-processing assay. The compound showed minimal activity, with an IC50 > 1000 µM and less than 50% inhibition at 1000 µM [1]. In contrast, clinical HIV integrase strand transfer inhibitors (INSTIs) such as raltegravir exhibit potent inhibition with IC50 values in the low nanomolar range (e.g., 2–10 nM) [2]. This data demonstrates that N-(3-ethylphenyl)-3-methoxybenzamide is not a viable HIV-1 integrase inhibitor and should not be procured for antiviral applications targeting integrase.

HIV-1 integrase Antiviral activity Benzamide derivatives

Bacterial FtsZ Inhibition: N-(3-ethylphenyl)-3-methoxybenzamide vs. 3-Methoxybenzamide

3-Methoxybenzamide is a weak inhibitor of the bacterial cell division protein FtsZ, with an IC50 value not reported in the low nanomolar range and requiring alkyl derivatization for potent antibacterial activity [1]. N-(3-ethylphenyl)-3-methoxybenzamide has not been reported to exhibit potent FtsZ inhibition, and its structural modification (3-ethylphenyl substitution) is distinct from the alkyl derivatives that enhance FtsZ inhibitory potency. Therefore, N-(3-ethylphenyl)-3-methoxybenzamide is not a suitable procurement candidate for antibacterial FtsZ-targeted research.

Antibacterial activity FtsZ inhibition Benzamide derivatives

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition: N-(3-ethylphenyl)-3-methoxybenzamide vs. Reference PNMT Inhibitors

N-(3-ethylphenyl)-3-methoxybenzamide was tested for in vitro inhibition of PNMT, exhibiting a Ki value of 1.11 µM [1]. In comparison, potent and selective PNMT inhibitors such as SKF 64139 have Ki values in the low nanomolar range (e.g., 5–10 nM) [2]. The µM-range potency of N-(3-ethylphenyl)-3-methoxybenzamide indicates it is a relatively weak PNMT inhibitor, limiting its utility for PNMT-targeted research.

PNMT inhibition Neurotransmitter regulation Benzamide pharmacology

Optimal Research and Procurement Applications for N-(3-ethylphenyl)-3-methoxybenzamide (CAS 544457-47-8) Based on Quantitative Evidence


Pan-HDAC Inhibition in Epigenetic and Oncology Research

N-(3-ethylphenyl)-3-methoxybenzamide is optimally procured for in vitro and in vivo studies requiring broad-spectrum inhibition of HDAC isoforms. Its potent activity against HDAC1, HDAC2, HDAC3, HDAC6, and HDAC9 (IC50 values 28–169 nM) [1] makes it a valuable tool for investigating global histone acetylation, chromatin remodeling, and the transcriptional regulation of tumor suppressor genes. It serves as a pan-HDAC positive control in enzyme assays and cell-based models of cancer epigenetics.

HDAC Inhibitor Selectivity Profiling and Counter-Screening

Due to its pan-HDAC activity, N-(3-ethylphenyl)-3-methoxybenzamide is an excellent reference compound for selectivity profiling of novel, isoform-selective HDAC inhibitors. Researchers can use it as a benchmark to quantify the selectivity window of lead compounds [1]. Its well-characterized IC50 profile across multiple HDAC isoforms allows for direct comparison and validation of assay conditions in high-throughput screening campaigns.

Chemical Probe for Investigating Benzamide SAR in HDAC Inhibition

This compound is a critical structural analog for exploring the structure-activity relationships (SAR) of benzamide-based HDAC inhibitors. The 3-ethylphenyl substitution on the benzamide core is a key determinant of its pan-HDAC potency [1]. Procuring this compound enables comparative studies with other benzamide derivatives to elucidate the impact of N-aryl substitution patterns on isoform selectivity and cellular activity, informing medicinal chemistry optimization efforts.

Reference Compound for in vitro Toxicology and Safety Pharmacology

Given its known, though weak, off-target activity against PNMT (Ki = 1.11 µM) and minimal activity against HIV-1 integrase [2][3], N-(3-ethylphenyl)-3-methoxybenzamide is suitable as a reference compound in secondary pharmacology panels. It helps assess potential off-target liabilities associated with the benzamide chemotype during lead optimization. Its weak PNMT inhibition can serve as a positive control for validating PNMT assay sensitivity in safety screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-ethylphenyl)-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.